

NMR spectroscopy of 3-Iodo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Iodo-6-methoxy-1-methyl-1H-indazole

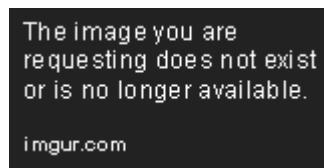
Cat. No.: B2480213

[Get Quote](#)

An In-depth Technical Guide to the NMR Spectroscopic Analysis of **3-Iodo-6-methoxy-1-methyl-1H-indazole**

Prepared by: Gemini, Senior Application Scientist

This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of **3-Iodo-6-methoxy-1-methyl-1H-indazole**. For researchers, medicinal chemists, and professionals in drug development, precise structural elucidation is a foundational requirement. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular architecture.^[1] This document offers a blend of theoretical predictions, field-proven experimental protocols, and data interpretation strategies, designed to empower scientists in their analytical endeavors.


The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of FDA-approved drugs.^[2] The specific functionalization of the indazole core, as in the title compound (Formula: $C_9H_9IN_2O$, Molecular Weight: 288.085 g/mol), significantly influences its physicochemical properties and biological activity.^{[3][4]} The presence of an iodo group at the C3 position makes this compound a versatile intermediate for further synthetic elaboration via cross-coupling reactions.^[3] This guide will detail the multifaceted NMR approach required to verify its complex structure.

I. Predicted Spectroscopic Data: An Educated Framework

While a definitive published spectrum for **3-Iodo-6-methoxy-1-methyl-1H-indazole** is not readily available, a robust prediction of its ^1H and ^{13}C NMR spectra can be formulated based on established principles of substituent effects on the indazole ring system.^[1] The electron-donating methoxy group, the electron-withdrawing iodine atom, and the N-alkylation all exert distinct and predictable influences on the magnetic environment of the nuclei.^{[5][6]}

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the standard IUPAC numbering for the 1H-indazole ring is utilized.

*Caption: Molecular structure of **3-Iodo-6-methoxy-1-methyl-1H-indazole**.*

Predicted ^1H NMR Data Summary

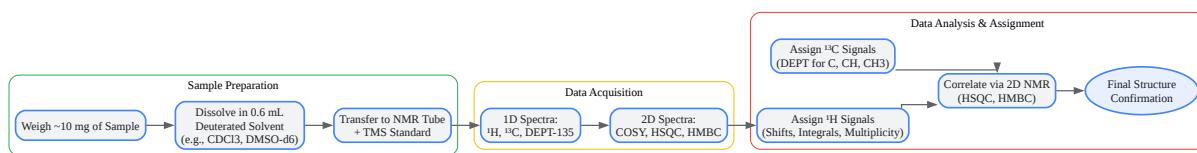
The following table outlines the predicted ^1H NMR spectral data. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a solvent such as CDCl_3 or DMSO-d_6 .

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale & Notes
H-4	~7.4 - 7.6	Doublet (d)	~9.0	Coupled to H-5. Expected to be the most downfield of the aromatic protons on the benzene ring due to proximity to the pyrazole ring.
H-5	~6.8 - 7.0	Doublet of Doublets (dd)	~9.0, ~2.0	Coupled to H-4 (ortho-coupling) and H-7 (meta-coupling). Shift is influenced by the ortho-methoxy group at C6.
H-7	~6.9 - 7.1	Doublet (d)	~2.0	Coupled to H-5 (meta-coupling). Appears as a narrow doublet or a broad singlet. The methoxy group at C6 provides shielding.
N-CH ₃	~4.0 - 4.2	Singlet (s)	N/A	The chemical shift of N-methyl groups in indazoles is characteristic and helps distinguish

				between N1 and N2 isomers.[7][8]
O-CH ₃	~3.8 - 3.9	Singlet (s)	N/A	Typical range for an aromatic methoxy group.

Predicted ¹³C NMR Data Summary

The predicted ¹³C NMR data are presented below. The chemical shifts are significantly influenced by the heavy atom effect of iodine and the electronic effects of the substituents.


Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale & Notes
C-3	~90 - 95	The iodine atom at C3 induces a significant upfield shift due to the heavy-atom effect, a key identifying feature. ^[3]
C-3a	~140 - 142	Quaternary carbon at the pyrazole-benzene ring fusion.
C-4	~120 - 122	Tertiary carbon (CH).
C-5	~105 - 108	Tertiary carbon (CH), shielded by the adjacent methoxy group.
C-6	~158 - 162	Quaternary carbon attached to the strongly electron-donating methoxy group, resulting in a significant downfield shift.
C-7	~95 - 98	Tertiary carbon (CH), strongly shielded by the ortho-methoxy group.
C-7a	~138 - 140	Quaternary carbon at the ring fusion, adjacent to the N-methyl group.
N-CH ₃	~35 - 37	Typical chemical shift for an N-methyl group on an indazole ring.
O-CH ₃	~55 - 57	Typical chemical shift for an aromatic methoxy group carbon. ^[9]

II. Experimental Design & Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The protocols described herein are designed to be self-validating, ensuring that the collected data is robust and sufficient for complete structural assignment.

Workflow for Structural Elucidation

The logical flow from sample preparation to final structure confirmation is a critical aspect of the analytical process.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR analysis.

Protocol 1: Sample Preparation

- Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is suitable for most non-polar to moderately polar compounds. For compounds with lower solubility or to observe potentially exchangeable protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[10][11]
- Concentration: Accurately weigh 5-10 mg of **3-Iodo-6-methoxy-1-methyl-1H-indazole**.
- Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent directly within a clean, dry 5 mm NMR tube.

- Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference ($\delta = 0.00$ ppm for both ^1H and ^{13}C).[1]
- Homogenization: Gently vortex the tube to ensure a homogeneous solution.

Protocol 2: NMR Data Acquisition

These parameters are based on a standard 400 or 500 MHz spectrometer.

- ^1H NMR Acquisition:
 - Experiment: Standard single-pulse ^1H acquisition.
 - Pulse Angle: 30-45° to balance signal intensity and relaxation time.
 - Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 16-64, depending on concentration.
- $^{13}\text{C}\{^1\text{H}\}$ NMR Acquisition:
 - Experiment: Proton-decoupled ^{13}C acquisition.
 - Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024 or more, as required to achieve adequate signal-to-noise, owing to the low natural abundance of ^{13}C .[1]
- DEPT-135 Acquisition:

- Purpose: To differentiate carbon types. CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.
- Run a standard DEPT-135 pulse program. Parameters are generally similar to a standard ¹³C experiment.

- 2D NMR Acquisition:
 - COSY (¹H-¹H Correlation Spectroscopy): Use to establish proton-proton spin coupling networks, particularly within the aromatic ring.
 - HSQC (Heteronuclear Single Quantum Coherence): Use to identify one-bond correlations between protons and the carbons they are attached to. This is the primary method for assigning protonated carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Use to identify long-range (typically 2-3 bond) correlations between protons and carbons. This is indispensable for assigning quaternary carbons and piecing together the molecular fragments.

III. Data Interpretation: Assembling the Structural Puzzle

The definitive assignment of **3-*Iodo-6-methoxy-1-methyl-1H-indazole*** relies on the synergistic interpretation of all acquired NMR data. The 2D HMBC spectrum is particularly powerful for this purpose, as it reveals the connectivity across the entire molecular skeleton.

Key HMBC Correlations for Structural Validation

The diagram below illustrates the most crucial expected HMBC correlations that would unambiguously confirm the structure. Observing these correlations provides irrefutable evidence for the assigned connectivity.

Caption: Key expected HMBC correlations.

Interpretive Steps:

- **Methyl Group Assignments:** The singlet from the N-CH₃ protons should show HMBC correlations to the two adjacent quaternary carbons, C7a and C3a. This definitively places the methyl group on N1. The singlet from the O-CH₃ protons will correlate to C6, confirming the position of the methoxy group.
- **Aromatic Proton Assignments:** The COSY spectrum will show a correlation between H4-H5 and H5-H7, establishing their connectivity.
- **Quaternary Carbon Assignments:**
 - C3: Will show no HMBC from any aromatic protons but will be correlated from the N-CH₃ protons (a 3-bond correlation). Its unique upfield shift is the primary identifier.
 - C6: Will be assigned via its strong correlation to the O-CH₃ protons and correlations from H5 and H7.
 - C3a and C7a: These are assigned based on their correlation patterns. C3a correlates with H4 and H5. C7a correlates with H4, H5, and H7, and crucially, with the N-CH₃ protons.
- **Final Verification:** Use the HSQC spectrum to confirm all direct C-H attachments. The complete and self-consistent set of 1D and 2D NMR data provides an unassailable structural proof.

IV. References

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from
- Kim, J., et al. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Retrieved from
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from
- ResearchGate. (2016). ¹³C NMR of indazoles. Retrieved from

- BenchChem. (n.d.). Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers. Retrieved from
- Supplementary Information File. (n.d.). Retrieved from
- Palmer, M. H., et al. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. *Journal of the Chemical Society, Perkin Transactions 2*. Retrieved from
- BenchChem. (n.d.). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. Retrieved from
- Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from
- CymitQuimica. (n.d.). **3-Iodo-6-methoxy-1-methyl-1H-indazole**. Retrieved from
- The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO₃)₃·9H₂O. Retrieved from
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Retrieved from
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from
- Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from
- Semantic Scholar. (n.d.). Effects of Hydroxy and Methoxy Substituents on NMR Data in Flavonols. Retrieved from
- Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-Iodo-6-methoxy-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]
- 5. rsc.org [rsc.org]
- 6. [PDF] Effects of Hydroxy and Methoxy Substituents on NMR Data in Flavonols | Semantic Scholar [semanticscholar.org]
- 7. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 9. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- To cite this document: BenchChem. [NMR spectroscopy of 3-Iodo-6-methoxy-1-methyl-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2480213#nmr-spectroscopy-of-3-iodo-6-methoxy-1-methyl-1h-indazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com